![molecular formula C12H14N2OS B14752958 2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide CAS No. 2227-97-6](/img/structure/B14752958.png)
2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide is an organic compound that belongs to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group. This compound has a unique structure that makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide typically involves the reaction of an appropriate amine with a thioamide precursor. One common method involves the use of Lawesson’s reagent for the thionation of 3-oxo-N-phenylbutanamide derivatives . The reaction conditions often require a controlled temperature regime to ensure selective thionation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. Catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can convert the thioamide group to an amine.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Dimethylamino)methylidene]-3-oxo-N-phenylbutanethioamide
- 2-[(Ethylamino)methylidene]-3-oxo-N-phenylbutanethioamide
Uniqueness
2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
2227-97-6 |
|---|---|
Formule moléculaire |
C12H14N2OS |
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
2-(methylaminomethylidene)-3-oxo-N-phenylbutanethioamide |
InChI |
InChI=1S/C12H14N2OS/c1-9(15)11(8-13-2)12(16)14-10-6-4-3-5-7-10/h3-8,13H,1-2H3,(H,14,16) |
Clé InChI |
UYSJCPMHJJYREH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=CNC)C(=S)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


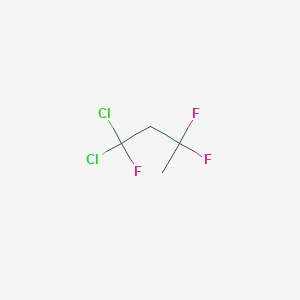
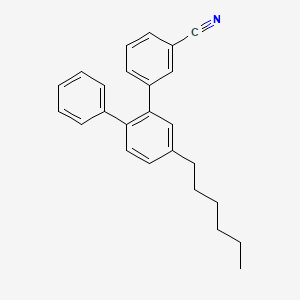
![(2S,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-(2-carboxyacetyl)oxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylidene-4-oxoheptanoic acid](/img/structure/B14752895.png)
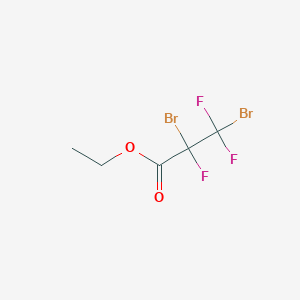
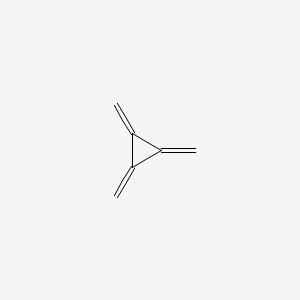
![[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane](/img/structure/B14752906.png)
![4-[[4-methyl-4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-4-ium-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;iodide](/img/structure/B14752910.png)
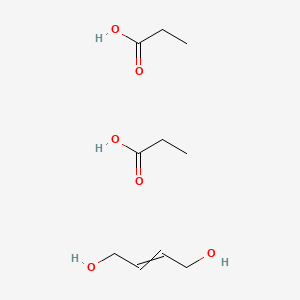

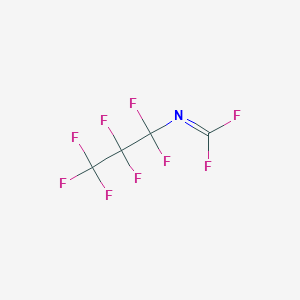
![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752944.png)
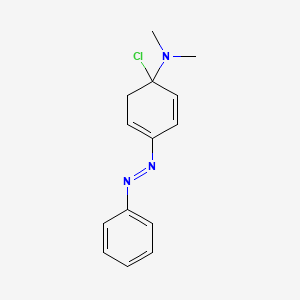
![1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine](/img/structure/B14752962.png)

